![molecular formula C10H17NO3 B11758428 tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-hydroxy-2-azabicyclo[21
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of a more saturated bicyclic compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and tert-butyl ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a similar structure but with a different bicyclic framework.
rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Another related compound with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
tert-Butyl 5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(6)12/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
TYMBEDOGBJLSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


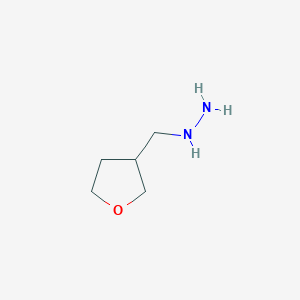
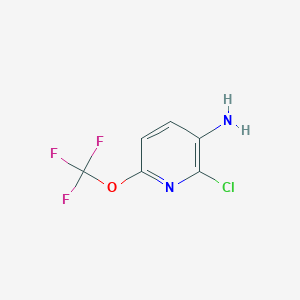
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
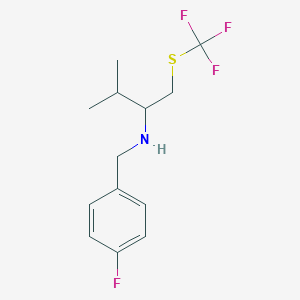
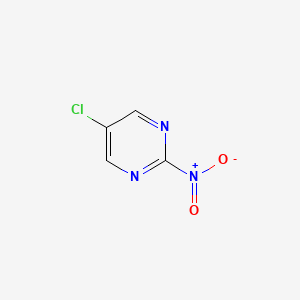
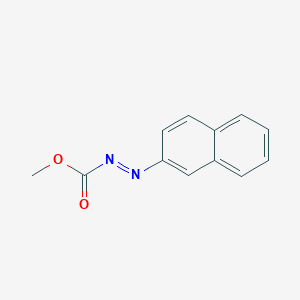
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)

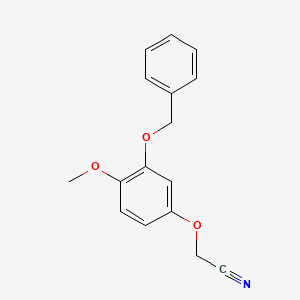
![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde](/img/structure/B11758416.png)
![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
